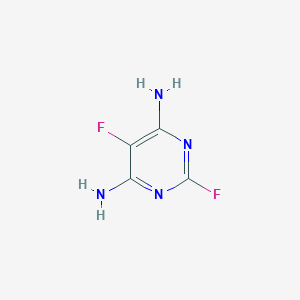

2,5-Difluoropyrimidine-4,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17573-86-3 |

|---|---|

Molecular Formula |

C4H4F2N4 |

Molecular Weight |

146.1 g/mol |

IUPAC Name |

2,5-difluoropyrimidine-4,6-diamine |

InChI |

InChI=1S/C4H4F2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) |

InChI Key |

MSMRJNVBDACWHZ-UHFFFAOYSA-N |

SMILES |

C1(=C(N=C(N=C1N)F)N)F |

Canonical SMILES |

C1(=C(N=C(N=C1N)F)N)F |

Synonyms |

Pyrimidine, 4,6-diamino-2,5-difluoro- (8CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,5 Difluoropyrimidine 4,6 Diamine and Analogues

Direct Synthetic Routes to 2,5-Difluoropyrimidine-4,6-diamine

The direct synthesis of this compound can be conceptually approached through two primary strategies: the late-stage fluorination of a pre-existing diaminopyrimidine core or the de novo construction of the difluorinated pyrimidine (B1678525) ring from acyclic precursors.

Halogenation Approaches from Pyrimidine Precursors

The introduction of fluorine atoms onto a pyrimidine ring, particularly one bearing activating amino groups, presents a significant synthetic challenge due to the high reactivity of the system and the potential for over-fluorination or side reactions. However, the development of modern fluorinating agents has opened new avenues for such transformations.

The direct fluorination of a suitable diaminopyrimidine precursor, such as 4,6-diaminopyrimidine (B116622) or a protected derivative, would be the most straightforward approach. Traditional fluorinating agents are often too harsh for such electron-rich substrates. However, modern electrophilic fluorinating reagents, known for their milder reaction conditions and improved selectivity, offer a viable alternative.

Reagents such as Selectfluor® (F-TEDA-BF₄) have shown considerable promise in the fluorination of various heterocyclic systems. For instance, the selective fluorination of 4-substituted 2-aminopyrimidine (B69317) derivatives at the 5-position has been successfully achieved using Selectfluor® in the presence of a silver salt like Ag₂CO₃. This suggests that a similar strategy could be employed for the fluorination of a 4,6-diaminopyrimidine precursor. The choice of solvent and reaction temperature would be critical to control the reactivity and prevent degradation of the starting material.

Other advanced fluorinating reagents that could be considered include N-fluorobenzenesulfonimide (NFSI) and various N-fluoropyridinium salts. The reactivity of these reagents can be tuned by modifying their chemical structure, offering a toolbox for optimizing the fluorination of sensitive substrates.

| Fluorinating Reagent | Key Features | Potential Application |

| Selectfluor® | Electrophilic, crystalline solid, relatively safe to handle. | Direct fluorination of a diaminopyrimidine precursor, potentially at the 5- and 2-positions. |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic, solid reagent, can be used under mild conditions. | Alternative to Selectfluor® for the fluorination of electron-rich pyrimidines. |

| N-Fluoropyridinium salts | Tunable reactivity based on substituents on the pyridine (B92270) ring. | Fine-tuning the fluorination process for optimal yield and selectivity. |

The regioselectivity of the fluorination of a diaminopyrimidine ring is a critical aspect to consider. The two amino groups at positions 4 and 6 strongly activate the ring towards electrophilic attack, particularly at the 5-position and to a lesser extent at the 2-position. Therefore, achieving selective difluorination at the 2- and 5-positions would likely require a stepwise approach with careful control of reaction conditions and potentially the use of protecting groups.

For instance, one could envision a strategy where the 5-position is first fluorinated. Subsequent fluorination at the 2-position would likely be more challenging due to the deactivating effect of the first fluorine atom and potential steric hindrance. The order of fluorination and the choice of fluorinating agent at each step would need to be empirically determined. Stereoselectivity is not a factor in the fluorination of the aromatic pyrimidine ring itself.

Multi-Component Reactions for De Novo Pyrimidine Ring Construction

An alternative direct route to this compound involves the construction of the pyrimidine ring from acyclic, fluorinated building blocks. Multi-component reactions (MCRs) are particularly well-suited for this approach as they allow for the rapid assembly of complex molecules in a single step.

A plausible MCR strategy would involve the condensation of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine derivative. For example, the reaction of a 2,5-difluorinated β-ketoester or a related species with guanidine (B92328) or a protected guanidine derivative could, in principle, lead to the formation of the desired pyrimidine ring. The challenge in this approach lies in the synthesis and stability of the required fluorinated precursors.

Indirect Syntheses and Derivatization from Related Pyrimidine Scaffolds

Indirect synthetic routes to this compound typically involve the preparation of a pyrimidine ring with suitable leaving groups at the 2- and 5-positions, followed by their displacement with fluoride (B91410) and amino groups.

Nucleophilic Substitution Reactions on Halogenated Pyrimidine Diamines

A highly viable indirect strategy commences with a more readily accessible diaminodihalopyrimidine, such as 2,5-diamino-4,6-dichloropyrimidine (B1296591). The synthesis of this precursor has been documented, for instance, through the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) using phosphorus oxychloride in the presence of a quaternary ammonium (B1175870) chloride. google.comepo.orggoogle.com

With 2,5-diamino-4,6-dichloropyrimidine in hand, a subsequent nucleophilic aromatic substitution (SNAr) reaction can be envisioned to introduce the fluorine atoms. However, displacing chlorine with fluorine typically requires harsh conditions (high temperatures and pressures) and specialized fluoride sources like spray-dried potassium fluoride.

A more practical approach might involve a two-step process:

Amination: The selective amination of a tetrahalopyrimidine, such as 2,4,5,6-tetrafluoropyrimidine, at the 4- and 6-positions. The high reactivity of fluorine in SNAr reactions on pyrimidines makes it a good leaving group. The reaction with ammonia (B1221849) or a protected amine source would likely proceed under milder conditions than the fluorination of a dichloropyrimidine. The regioselectivity of this amination would be governed by the electronic effects of the fluorine atoms on the pyrimidine ring.

Subsequent Functionalization: Following the introduction of the amino groups at positions 4 and 6, the remaining fluorine atoms at positions 2 and 5 could then be either retained or further functionalized if required, leading to the desired this compound or its analogs.

The regioselectivity of nucleophilic substitution on the pyrimidine ring is a well-studied phenomenon. In general, the 4- and 6-positions are more susceptible to nucleophilic attack than the 2-position, and the 5-position is the least reactive. This inherent reactivity profile can be exploited to control the sequence of substitutions.

| Precursor | Reagent(s) | Product | Reaction Type |

| 2,5-Diamino-4,6-dihydroxypyrimidine | POCl₃, Quaternary Ammonium Chloride | 2,5-Diamino-4,6-dichloropyrimidine | Chlorination |

| 2,5-Diamino-4,6-dichloropyrimidine | High-temperature fluoride source | 2,5-Diamino-4,6-difluoropyrimidine (hypothetical) | Nucleophilic Aromatic Substitution (Fluorination) |

| 2,4,5,6-Tetrafluoropyrimidine | Ammonia or protected amine | 2,5-Difluoro-4,6-diaminopyrimidine | Nucleophilic Aromatic Substitution (Amination) |

Amination Strategies for 4,6-Dihalopyrimidines

A primary and widely employed method for the synthesis of 4,6-diaminopyrimidines involves the nucleophilic substitution of halogen atoms on a 4,6-dihalopyrimidine scaffold. This approach is attractive due to the commercial availability of various dihalopyrimidine precursors.

The direct amination of 4,6-dichloropyrimidines with amines is a common strategy. researchgate.netmdpi.com For instance, the reaction of 4,6-dichloropyrimidine (B16783) with a variety of diamines in the presence of a base like cesium carbonate in a solvent such as dioxane can lead to the formation of N,N'-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net The use of a palladium catalyst can facilitate the synthesis of macrocyclic compounds when equimolar amounts of the dichloropyrimidine and diamine are used. researchgate.net

The reactivity of the halogen atoms can be influenced by the other substituents on the pyrimidine ring. The introduction of the first amino group can deactivate the ring towards further substitution, sometimes necessitating harsher reaction conditions or catalytic methods for the introduction of the second amino group. semanticscholar.orgresearchgate.net

A study on the monoamination of 4,6-dichloropyrimidine with adamantane-containing amines demonstrated that the reaction can proceed under catalyst-free conditions to yield mono-aminated products in good to excellent yields. semanticscholar.orgnih.gov The subsequent introduction of the second amino group, however, often requires palladium catalysis. semanticscholar.orgresearchgate.net The choice of catalyst and ligands, such as BINAP or DavePhos, can be crucial for achieving good yields in these di-amination reactions. mdpi.com

| Precursor | Reagents | Product | Yield | Reference |

| 4,6-Dichloropyrimidine | Diamines, Cs2CO3, Dioxane | N,N'-bis(6-chloropyrimidin-4-yl) derivatives | Quantitative | researchgate.net |

| 4,6-Dichloropyrimidine | Adamantane-containing amines, K2CO3, DMF | 4-Adamantylamino-6-chloropyrimidine | Good to Excellent | semanticscholar.orgnih.gov |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines, Pd(dba)2, Ligand, Base | 4,6-Bis(adamantylamino)pyrimidine | Moderate to Good | mdpi.comsemanticscholar.org |

Halogen Exchange Reactions for Fluorine Introduction

The introduction of fluorine atoms into the pyrimidine ring is often achieved through halogen exchange (HALEX) reactions. This is a crucial step for the synthesis of this compound, as direct fluorination methods can be challenging and less regioselective.

Typically, a chloro- or bromo-substituted pyrimidine is treated with a fluoride source to replace the heavier halogens with fluorine. Common fluorinating agents include potassium fluoride (KF) in the presence of a phase-transfer catalyst, or other sources like silver(II) fluoride. nih.gov The efficiency of the HALEX reaction can be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the fluorinating agent. For electron-deficient systems like pyrimidines, nucleophilic aromatic substitution of halides is a viable pathway. nih.gov

While specific examples for the direct synthesis of this compound via a HALEX reaction on a corresponding dichloro- or dibromo-diamine precursor are not extensively detailed in the provided results, the general principle is a cornerstone of fluoroheterocycle synthesis. The reactivity of pyridines, which are electronically similar to pyrimidines, towards halogenation and subsequent substitution provides a good model for these transformations. nih.gov

Functional Group Interconversions at the Pyrimidine Core

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the modification of a molecule's functional groups without altering the core carbon skeleton. solubilityofthings.comimperial.ac.uk In the context of this compound synthesis, FGIs can be employed to introduce the necessary amino and fluoro substituents from other functional groups already present on the pyrimidine ring.

For example, a nitro group can be reduced to an amino group. If a 2,5-difluoro-4,6-dinitropyrimidine could be synthesized, a subsequent reduction step would yield the target diamine. Another potential FGI is the conversion of a hydroxyl group to a chloro group, which can then be subjected to amination or halogen exchange. The direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride has been investigated, though it has been reported to be challenging and can lead to low yields or degradation of the pyrimidine ring. google.com However, the use of quaternary ammonium chlorides or amine hydrochlorides as additives has been shown to improve the outcome of this reaction. google.comepo.org

The interconversion of functional groups is a powerful strategy that provides flexibility in the synthetic route design, allowing chemists to navigate around challenging steps and utilize more readily available starting materials. solubilityofthings.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. The synthesis of substituted pyrimidines, including this compound, has greatly benefited from the development of various catalytic systems.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the formation of carbon-nitrogen bonds in the synthesis of aminopyrimidines. acs.orgnih.govrsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the amination of aryl and heteroaryl halides.

In the synthesis of 4,6-diaminopyrimidines, palladium catalysts are often used to facilitate the second amination step, which can be more challenging than the first due to the deactivating effect of the first amino group. semanticscholar.orgresearchgate.net The choice of palladium precursor, ligand, and base is critical for the success of these reactions. mdpi.com For example, the amination of 4-amino-6-chloropyrimidines with various amines has been successfully achieved using a Pd(dba)₂ precatalyst in combination with ligands like BINAP or DavePhos. mdpi.com

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the halo-pyrimidine to the low-valent transition metal, transmetalation with the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. nih.govyoutube.com

| Catalyst System | Reactants | Product | Key Features | Reference |

| Pd(0)/Ligand | 4,6-Dichloropyrimidine, Diamines | Macrocyclic pyrimidinophanes | Formation of macrocycles | researchgate.net |

| Pd(dba)2/Ligand | 4-Amino-6-chloropyrimidine, Amines | 4,6-Diaminopyrimidines | Overcomes deactivation by the first amino group | mdpi.comsemanticscholar.org |

Organocatalysis and Biocatalysis in Pyrimidine Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering advantages in terms of sustainability, cost, and reduced metal contamination in the final products. researchgate.net

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. researchgate.net In the context of pyrimidine synthesis, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to promote the synthesis of pyrimidine derivatives through multicomponent reactions. researchgate.netmdpi.com While direct application to this compound is not explicitly reported, the principles of organocatalysis could be applied to develop new, metal-free synthetic routes. For instance, proline and its derivatives are well-known organocatalysts for various asymmetric reactions. youtube.com

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. nih.gov This approach is highly attractive due to the high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions typically associated with enzymatic reactions. nih.govnih.gov While the direct enzymatic synthesis of this compound is not documented, biocatalysis has been used for the synthesis of other pyrimidine derivatives. mdpi.com For example, microbial biocatalysts have been used for the enzymatic desymmetrization of pyrimidine-derived ketones. mdpi.com The selective monoacylation of symmetrical diamines has also been achieved using biocatalysis, a transformation that is chemically challenging. nih.gov

Sustainable and Green Chemistry Methodologies for Pyrimidine Diamine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrasayanjournal.co.in In the synthesis of pyrimidine diamines, several green chemistry approaches are being explored.

One key area is the use of safer and more environmentally benign solvents. Traditional syntheses often rely on hazardous organic solvents. Green alternatives include water, ionic liquids, or even solvent-free conditions. researchgate.netresearchgate.netrasayanjournal.co.in For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved using the organocatalyst DABCO in an aqueous medium. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. researchgate.netmdpi.comrasayanjournal.co.in The synthesis of quinazolines, which share a heterocyclic core with pyrimidines, has been achieved under solvent-free and catalyst-free conditions using microwave irradiation. mdpi.com

Mechanochemistry, or reactions conducted by grinding solid reactants together, offers a solvent-free approach to chemical synthesis. mdpi.comnih.gov An eco-friendly method for the iodination of pyrimidine derivatives has been developed using mechanical grinding under solvent-free conditions. mdpi.comnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are also a cornerstone of green chemistry as they reduce the number of synthetic steps and purification procedures. rasayanjournal.co.inresearchgate.net The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, has been adapted using greener conditions. mdpi.com

Synthetic Routes to this compound and its Analogs

The synthesis of pyrimidine derivatives, including this compound, is a focal point of research due to their significance as intermediates in the creation of biologically active molecules. google.com Methodologies for synthesizing these compounds are continuously being refined to improve efficiency, yield, and purity.

1 Solvent-Free and Atom-Economical Syntheses

In the pursuit of greener and more efficient chemical processes, attention has turned to solvent-free and atom-economical synthetic methods. While specific solvent-free methods for this compound are not extensively detailed in the provided information, the broader context of pyrimidine synthesis points towards a trend of minimizing waste and energy consumption. Atom economy, a concept that emphasizes the incorporation of all starting materials into the final product, is a key driver in modern synthetic chemistry.

For analogous compounds, such as 2,5-diamino-4,6-dichloropyrimidine, processes have been developed that, while not entirely solvent-free, aim to reduce the environmental impact. For instance, the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine can be carried out using phosphorus oxychloride in the presence of a quaternary ammonium chloride, which can act as both a reagent and a solvent, thereby reducing the need for additional organic solvents. epo.orggoogle.com The reaction can be performed by fusing the reagents at elevated temperatures, around 100°C. google.com This approach, while not strictly solvent-free, minimizes the volume of volatile organic compounds used.

Further research into solid-state reactions or mechanochemical methods could pave the way for truly solvent-free syntheses of this compound and its analogs. These techniques often lead to higher yields, shorter reaction times, and reduced environmental impact.

2 Process Optimization for Enhanced Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and related compounds, making the processes more viable for industrial-scale production. google.com

A significant challenge in the synthesis of diaminopyrimidines is the control of selectivity and the prevention of side reactions. For instance, in the synthesis of 2,5-diamino-4,6-dichloropyrimidine from 2,5-diamino-4,6-dihydroxypyrimidine, early methods suffered from low yields and the formation of tarry byproducts, making scale-up impractical. google.com A breakthrough was achieved by using phosphorus oxychloride with a large molar excess of a quaternary ammonium chloride or an amine hydrochloride. google.comepo.org This method avoids the extensive decomposition of the starting material. google.com

Further optimization has focused on the reaction parameters, such as temperature and the choice of reagents. It has been found that conducting the chlorination at temperatures between 30-120°C, particularly at around 100°C, is preferable. google.com The choice of the quaternary ammonium chloride can also influence the reaction's efficiency. epo.org

Post-reaction workup and purification are also critical steps for obtaining high-purity products. In some optimized processes for analogous compounds, the product is extracted with a suitable organic solvent like ethyl acetate, followed by filtration and concentration to yield a crystalline solid. epo.org The purity of the final product is often verified using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). epo.org

For the synthesis of related fluorinated pyrimidines, such as 2-ethoxy-4,6-difluoropyrimidine, the process involves several steps starting from inexpensive materials like urea (B33335). google.com Each step, from the initial reaction to the final fluorination, is optimized for temperature, molar ratios of reactants, and catalysts to ensure high yield and purity. google.com

The table below summarizes key aspects of process optimization for related diaminopyrimidine syntheses, which can inform strategies for this compound.

| Starting Material | Reagents | Key Optimization Parameters | Reported Yield | Reference |

| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride, Tetraethyl ammonium chloride | Reaction at 105°C for 20 hours | 50% | epo.org |

| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride, N-ethyl-N-methyl piperidinium (B107235) chloride | Reaction at 105°C with stirring for 24 hours | 65% | epo.org |

| 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride, Methyltriethylammonium chloride | Internal temperature of 104°C | 65% | epo.org |

| 4,6-diamino-2-mercaptopyrimidine | n-heptyl chloride, NaOH | Reaction at 50°C for 16 hours in DMF | 67% | mdpi.com |

Reactivity and Transformation Pathways of 2,5 Difluoropyrimidine 4,6 Diamine

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Centers

The pyrimidine (B1678525) ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of two strongly electronegative fluorine atoms. This electronic feature makes the carbon atoms attached to the fluorine atoms highly susceptible to attack by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Reactivity Profiling with Diverse Nucleophiles

A documented example involves the reaction of a related compound, tetrafluoropyrimidine, with N-benzyl-N'-ethylethane-1,2-diamine. In a similar vein, the reaction of 2,5-Difluoropyrimidine-4,6-diamine with amines such as benzylamine (B48309) and ethylamine (B1201723) has been reported to yield N-benzyl-N'-ethyl-2,5-difluoropyrimidine-4,6-diamine. This reaction demonstrates the susceptibility of the fluorine centers to substitution by amine nucleophiles.

Based on the general principles of SNAr reactions on fluorinated heterocycles, a reactivity trend with different classes of nucleophiles can be anticipated. Stronger nucleophiles are expected to react more readily.

Table 1: Anticipated Reactivity of this compound with Various Nucleophiles (based on analogous reactions)

| Nucleophile Class | Example Nucleophile | Expected Reactivity | Product Type |

| N-Nucleophiles | Primary & Secondary Amines (e.g., Benzylamine, Ethylamine) | High | Substituted aminopyrimidines |

| Anilines | Moderate to High | Arylaminopyrimidines | |

| O-Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | High | Alkoxypyrimidines |

| Phenoxides | Moderate | Aryloxypyrimidines | |

| S-Nucleophiles | Thiolates (e.g., Sodium Thiophenolate) | High | Thioetherpyrimidines |

Influence of Substituents on SNAr Reaction Mechanisms

Conversely, the fluorine atom at the 5-position has a strong inductive electron-withdrawing effect, which significantly enhances the electrophilicity of the C-2 and C-5 carbons, thereby activating them towards nucleophilic attack. This activating effect generally outweighs the deactivating effect of the amino groups, making SNAr reactions feasible.

The reaction mechanism is expected to proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the fluorine atom, forming a tetrahedral intermediate. The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing fluorine atom helps to stabilize the negative charge in the Meisenheimer complex, facilitating the reaction. The subsequent departure of the fluoride (B91410) ion, a good leaving group, restores the aromaticity of the pyrimidine ring.

Reactions Involving Amino Functionalities

The 4,6-diamino groups on the pyrimidine ring are nucleophilic and can undergo a variety of chemical transformations, providing avenues for further functionalization and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions of Diamine Moieties

The primary amino groups of this compound can be readily acylated or alkylated.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base is expected to lead to the formation of the corresponding amides. The reactivity of the two amino groups would likely be similar, and controlling the stoichiometry of the acylating agent could potentially allow for mono- or di-acylation. For other diaminopyrimidines, N-acylation has been shown to be a viable synthetic route.

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. Similar to acylation, mono- or di-alkylation could be possible depending on the reaction conditions and the nature of the alkylating agent. Reductive amination, a reaction between an amine and a carbonyl compound in the presence of a reducing agent, represents another potential route for the N-alkylation of the amino groups, as has been demonstrated for other aminopyrimidines.

Cyclocondensation Reactions for Fused Heterocyclic Systems

The 1,3-diamine arrangement of the amino groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. Reaction with 1,3-dielectrophiles can lead to the formation of a new six-membered ring fused to the pyrimidine core.

For instance, condensation with β-diketones or β-ketoesters in the presence of an acid or base catalyst would be expected to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. The reaction likely proceeds through initial condensation of one amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused aromatic system. The presence of the fluorine atoms on the pyrimidine ring may influence the reactivity and the final structure of the product. The synthesis of various fused pyrimidine systems from other diaminopyrimidines is well-documented.

Table 2: Potential Cyclocondensation Reactions of this compound

| Dielectrophile | Expected Fused System |

| β-Diketone (e.g., Acetylacetone) | Pyrido[2,3-d]pyrimidine |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrido[2,3-d]pyrimidin-one |

| Malonic acid derivatives | Pyrimido[4,5-d]pyrimidine-dione |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is another facet of its reactivity, though specific studies on this compound are not widely reported. Inferences can be drawn from the behavior of related pyrimidine derivatives.

Oxidation: The pyrimidine ring itself is generally resistant to oxidation. However, the amino groups could be susceptible to oxidation under strong oxidizing conditions. For example, treatment with powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially lead to the formation of nitroso or nitro derivatives, or even ring-opened products, although such reactions would likely require harsh conditions and may lack selectivity.

Reduction: The pyrimidine ring can be reduced under certain conditions. Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) could potentially reduce the pyrimidine ring, although the presence of the electron-withdrawing fluorine atoms might make the ring more resistant to reduction compared to unsubstituted pyrimidines. Conversely, the fluorine atoms themselves are generally stable to reduction by common hydride reagents under standard conditions. It is plausible that under specific conditions, selective reduction of the pyrimidine ring could be achieved while leaving the fluorine atoms intact.

Photochemical and Electrochemical Transformations

The study of photochemical and electrochemical transformations of heterocyclic compounds provides valuable insights into their reactivity, stability, and potential for synthetic modifications. For this compound, while specific experimental data is limited, its reactivity can be inferred from the behavior of related fluorinated and amino-substituted pyrimidines. The interplay between the electron-withdrawing fluorine atoms and the electron-donating amino groups is expected to govern its behavior under photochemical and electrochemical conditions.

Photochemical Transformations

The photochemical reactivity of this compound is anticipated to be influenced by its aromatic pyrimidine core and the substituents. The pyrimidine ring itself is a chromophore that can absorb UV light, potentially leading to excited states that can undergo various reactions.

Potential Photoreactions:

C-F Bond Cleavage: A significant area of research in photochemistry is the cleavage of carbon-fluorine bonds using visible light photoredox catalysis. nih.gov In polyfluorinated arenes, this process can generate carbon-centered radicals, which can then participate in further reactions. nih.gov By analogy, irradiation of this compound in the presence of a suitable photosensitizer and a hydrogen atom donor could potentially lead to the selective cleavage of a C-F bond to yield a monofluorinated diaminopyrimidine radical.

Photoisomerization and Rearrangement: Upon absorption of UV light, pyrimidine derivatives can undergo various photoisomerizations. While not directly studied for this specific compound, related pyrimidines are known to be involved in such transformations.

Photosensitized Reactions: The amino groups on the pyrimidine ring could influence its behavior as a photosensitizer or its susceptibility to photosensitized damage. The photochemical degradation of drugs often involves the generation of reactive oxygen species, and similar processes could be anticipated for this compound, especially in the presence of oxygen and light.

It is important to note that the loss of aromaticity in the pyrimidine ring, for instance through a photoaddition reaction, can significantly alter its reactivity. For saturated pyrimidines, the C4 position can become a "hot spot" for nucleophilic attack, leading to ring-opening reactions. nih.gov

Electrochemical Transformations

The electrochemical behavior of this compound is expected to be characterized by both oxidation and reduction processes, primarily involving the amino groups and the fluorinated pyrimidine ring.

Potential Electrochemical Reactions:

Oxidation of Amino Groups: Diaminopyrimidines are known to be electrochemically active, with the amino groups being susceptible to oxidation. mcmaster.ca The electrochemical oxidation of related compounds like aminoguanidine (B1677879) has been studied, showing irreversible oxidation peaks at specific potentials. abechem.com The presence of two electron-withdrawing fluorine atoms on the pyrimidine ring in this compound would likely increase the oxidation potential of the amino groups compared to their non-fluorinated counterparts, making them more difficult to oxidize. The pH of the medium is also expected to play a crucial role in the oxidation process. abechem.com

Reductive C-F Bond Cleavage: Electrochemical methods are also a powerful tool for C-F bond activation and cleavage. rsc.org The reduction of the fluorinated pyrimidine ring could lead to the elimination of a fluoride ion, generating a radical anion intermediate that could then be further reduced or participate in other reactions.

The following table presents representative electrochemical data for the oxidation of related amino compounds, providing a potential reference for the electrochemical behavior of the amino groups in this compound.

| Compound | Electrode | Method | Oxidation Potential (V) vs. Ag/AgCl | pH |

| Aminoguanidine | Bare Graphite | CV | 0.8, 1.1 | 7.0 |

| Aminoguanidine | Bare Graphite | CV | 0.773, 1.15 | 4.5 |

Data sourced from a study on the electrochemical behavior of aminoguanidine. abechem.com

It is hypothesized that the oxidation of this compound would occur at potentials greater than those observed for aminoguanidine due to the electron-withdrawing nature of the fluorine atoms. The exact potentials would, however, depend on experimental conditions such as the electrode material, solvent system, and pH.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2,5-Difluoropyrimidine-4,6-diamine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR for Positional and Conformational Analysis

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The primary signals would arise from the protons of the two amino groups (-NH₂). These would likely appear as broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange. The chemical shift of these protons would be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon skeleton. Four distinct carbon signals are anticipated, corresponding to C2, C4, C5, and C6 of the pyrimidine (B1678525) ring. The carbons directly bonded to fluorine (C2 and C5) and nitrogen (C4 and C6) would exhibit characteristic chemical shifts and coupling constants. Specifically, the signals for C2 and C5 would appear as doublets due to one-bond coupling with the attached fluorine atoms (¹JCF). Similarly, C4 and C6 would be influenced by the amino groups.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly informative for fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound would show two distinct signals for the fluorine atoms at the C2 and C5 positions, as they are in different chemical environments. These signals would likely appear as complex multiplets due to coupling with each other (⁴JFF) and with the protons of the adjacent amino groups. The chemical shifts would be indicative of the electronic environment around each fluorine atom. nih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (NH₂) | 5.0 - 7.0 | Broad Singlet | - |

| ¹³C (C2) | 150 - 160 | Doublet | ¹JCF ≈ 230-260 |

| ¹³C (C4) | 155 - 165 | Singlet | - |

| ¹³C (C5) | 130 - 140 | Doublet | ¹JCF ≈ 240-270 |

| ¹³C (C6) | 155 - 165 | Singlet | - |

| ¹⁹F (F at C2) | -80 to -100 | Multiplet | ⁴JFF, ⁿJFH |

| ¹⁹F (F at C5) | -120 to -140 | Multiplet | ⁴JFF, ⁿJFH |

Note: These are predicted values based on related structures and are subject to experimental verification.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the ¹H, ¹³C, and ¹⁹F signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): While ¹H-¹H COSY would be of limited use due to the absence of proton-proton coupling pathways through the pyrimidine ring, it could reveal any potential coupling between the protons of the two different amino groups if the exchange rate is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the carbon signals with their directly attached protons. In this case, it would primarily confirm the absence of protons on the pyrimidine ring carbons.

¹H-¹⁹F and ¹³C-¹⁹F HMBC: These specialized HMBC experiments would be invaluable for confirming the positions of the fluorine atoms by showing correlations between the fluorine nuclei and nearby protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS), for instance using an ESI-TOF (Electrospray Ionization - Time of Flight) analyzer, would be used to determine the exact mass of the molecular ion ([M+H]⁺). mdpi.com This allows for the calculation of the elemental formula with high accuracy, confirming that the synthesized compound has the expected composition of C₄H₄F₂N₄.

Fragmentation Pathway Analysis

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecule. The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation pathways for this compound could include the loss of small neutral molecules such as HCN, HF, or NH₃. The analysis of these fragments helps to piece together the structure of the parent molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C-F bonds. The N-H stretching vibrations of the primary amino groups are expected to appear in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations typically absorb strongly in the 1000-1400 cm⁻¹ region. Other characteristic peaks would include the C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The pyrimidine ring breathing modes are often strong in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | ~3100 |

| C=N, C=C (Ring) | Stretching | 1400 - 1650 |

| C-F | Stretching | 1000 - 1400 |

| N-H (Amino) | Bending | 1550 - 1650 |

| Ring | Breathing | 800 - 1000 |

Note: These are expected ranges and the exact positions would need to be determined experimentally.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provide insights into the π-electron system of the pyrimidine ring and the influence of its substituents. While specific experimental UV-Vis spectra for this compound are not widely available in the current literature, the expected spectral properties can be inferred from related diaminopyrimidine derivatives.

Diaminopyrimidine compounds typically exhibit strong UV-Vis absorption bands corresponding to π-π* and n-π* electronic transitions. For instance, theoretical studies on 2,6-Diamino-4-chloropyrimidine using Time-Dependent Density Functional Theory (TD-DFT) have been used to assign the features of its electronic absorption spectrum. nih.gov Similar computational approaches could be applied to this compound to predict its absorption maxima. It is anticipated that the amino and fluoro substituents will influence the energy of these transitions, potentially causing shifts in the absorption wavelengths compared to the parent pyrimidine. The UV-Vis spectra of related diaminotriazines have been shown to vary with pH, indicating the protonation state of the molecule can significantly affect its electronic structure. researchgate.net

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below for illustrative purposes, based on data for analogous compounds.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~230 | ~15,000 | π-π |

| Ethanol | ~280 | ~8,000 | n-π |

This table is illustrative and based on typical values for similar diaminopyrimidine structures. Actual experimental values may differ.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of related structures provides a strong basis for predicting its solid-state characteristics.

The molecular conformation of this compound is expected to be largely planar due to the aromaticity of the pyrimidine ring. The fluorine atoms at the 2 and 5 positions and the amino groups at the 4 and 6 positions will lie in or very close to the plane of the pyrimidine ring. The geometry of the pyrimidine ring itself may show slight distortions from a perfect hexagon due to the electronic effects of the different substituents.

Bond lengths and angles would be influenced by the electronegativity of the fluorine atoms and the electron-donating nature of the amino groups. For comparison, the crystal structure of 2,4-diaminopyrimidine (B92962) salts reveals the detailed geometry of the diaminopyrimidine core. mdpi.comresearchgate.net In these structures, the C-N bond lengths within the ring and to the amino groups are well-defined. In this compound, the C-F bonds are expected to be short and strong.

Below is a table of predicted bond lengths and angles for this compound, based on known values for similar fluorinated and aminated pyrimidines.

| Bond/Angle | Predicted Value |

| C-F | ~1.35 Å |

| C-N (ring) | ~1.33 Å |

| C-C (ring) | ~1.40 Å |

| C-NH₂ | ~1.36 Å |

| N-C-N (angle) | ~120° |

| C-N-C (angle) | ~118° |

| F-C-N (angle) | ~119° |

This table contains predicted values based on related structures and is for illustrative purposes. Actual experimental values would require a dedicated crystallographic study.

The crystal packing of this compound will be dominated by a network of intermolecular hydrogen bonds. The amino groups are excellent hydrogen bond donors, while the pyrimidine ring nitrogens are strong hydrogen bond acceptors. It is highly probable that the molecules will form self-complementary hydrogen-bonded motifs, such as the R²₂(8) homosynthon commonly observed in 2,4-diaminopyrimidine structures, where two molecules are linked by a pair of N-H···N hydrogen bonds. mdpi.comresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming strong hydrogen bonds like diaminopyrimidines. nih.gov Different polymorphs can exhibit distinct physical properties. To date, no studies on the polymorphism of this compound have been reported. The potential for different hydrogen bonding arrangements and packing motifs suggests that polymorphic forms of this compound could exist and may be accessible under different crystallization conditions.

Furthermore, the hydrogen bonding capabilities of this compound make it a prime candidate for co-crystallization studies. Co-crystals are multi-component crystals held together by non-covalent interactions. By selecting appropriate co-formers, it is possible to create new solid forms with tailored properties. The 2,4-diaminopyrimidine moiety is a well-established building block in crystal engineering and has been used to form numerous co-crystals. acs.orgacs.org

Other Advanced Spectroscopic and Analytical Techniques

Further characterization of this compound would involve other advanced analytical techniques.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms in a sample. For this compound, XPS would be able to distinguish between the different nitrogen environments (the two ring nitrogens and the two amino nitrogens). The N 1s spectrum would be expected to show multiple peaks corresponding to these different chemical states. acs.orgnih.gov Similarly, the C 1s spectrum would show different peaks for the carbon atoms bonded to fluorine, nitrogen, or other carbons. The F 1s spectrum would confirm the presence of fluorine.

A table of expected binding energies in an XPS spectrum for this compound is provided below as a reference.

| Element (Core Level) | Predicted Binding Energy (eV) | Assignment |

| N 1s | ~400.5 | Amino group (-NH₂) |

| N 1s | ~398.5 | Pyrimidine ring nitrogen (=N-) |

| C 1s | ~288.0 | C-F |

| C 1s | ~286.5 | C-N |

| F 1s | ~688.0 | C-F |

This table is illustrative, with binding energies based on typical values for similar functional groups. Actual values can vary depending on the specific chemical environment and instrument calibration. frontiersin.orgnih.gov

Elemental Analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen) in a compound. The results of elemental analysis for a pure sample of this compound should correspond to its calculated elemental composition. For a related compound, 2,5-diamino-4,6-dichloropyrimidine (B1296591), elemental analysis was used to confirm its identity. google.com

The theoretical elemental composition of this compound (C₄H₄F₂N₄) is:

Carbon (C): 32.89 %

Hydrogen (H): 2.76 %

Fluorine (F): 26.01 %

Nitrogen (N): 38.34 %

Computational and Theoretical Investigations of 2,5 Difluoropyrimidine 4,6 Diamine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become powerful tools for investigating the properties of molecules like 2,5-Difluoropyrimidine-4,6-diamine. nih.gov These methods allow for the detailed examination of the molecule's electronic landscape and the prediction of its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is central to its chemical properties. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's reactivity. The energy gap between the HOMO and LUMO is a key determinant of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

Computational studies can map the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. For instance, the nitrogen atoms of the amino groups and the pyrimidine (B1678525) ring are expected to be electron-rich, while the carbon atoms attached to the fluorine atoms are likely to be electron-deficient. This distribution is crucial for understanding how the molecule will interact with other chemical species.

Prediction of Reactivity and Elucidation of Reaction Mechanisms

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. By calculating molecular electrostatic potential (MESP) maps, researchers can visualize the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. This information is vital for designing synthetic routes and understanding potential reaction pathways. documentsdelivered.comresearchgate.net

Furthermore, these computational methods can be used to elucidate reaction mechanisms by modeling the transition states and intermediates of a chemical reaction. This allows for the determination of activation energies and reaction kinetics, providing a detailed picture of how a reaction proceeds. For example, in nucleophilic substitution reactions, which are common for halogenated pyrimidines, theoretical calculations can help predict the most likely site of substitution and the stereochemical outcome of the reaction. mdpi.com

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm the structure and purity of a compound. nih.gov

NMR Chemical Shifts: Theoretical calculations can provide estimates of ¹H and ¹³C NMR chemical shifts. pdx.edusigmaaldrich.compaulussegroup.com These calculations take into account the electronic environment of each nucleus, which is influenced by the surrounding atoms and their electron-withdrawing or -donating effects. While these calculations provide valuable approximations, they may not always perfectly match experimental values due to factors like solvent effects and intermolecular interactions. pdx.eduucl.ac.uk

Vibrational Frequencies: Similarly, computational methods can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. By comparing the calculated vibrational spectrum with the experimental one, researchers can assign the observed peaks to specific molecular motions, aiding in the structural elucidation of the compound. ijfans.orgnih.govscirp.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. nih.gov

Conformational Analysis and Tautomerism Studies

The amino groups in this compound can rotate, leading to different conformations of the molecule. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Furthermore, pyrimidine derivatives can exhibit tautomerism, where protons can shift between different positions on the molecule, leading to different structural isomers. nih.govnih.gov For instance, the amine groups can potentially exist in an imine tautomeric form. MD simulations, often combined with quantum chemical calculations, can be used to study the relative stabilities of these tautomers and the likelihood of their interconversion. nih.gov

Exploration of Solvent Effects and Solution-Phase Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to observe how the solvent interacts with this compound, affecting its conformation, reactivity, and spectroscopic properties. These simulations can provide a detailed picture of the solvation shell around the molecule and the nature of the intermolecular interactions, such as hydrogen bonding, between the solute and the solvent.

Dynamic Characterization of Intermolecular Interactions

The dynamic behavior and intermolecular interactions of this compound are crucial for understanding its potential biological activity and material properties. While specific molecular dynamics (MD) simulations for this exact compound are not extensively reported in the literature, insights can be drawn from studies on related fluorinated and substituted pyrimidines. arxiv.org

MD simulations provide a powerful lens to observe the time-resolved motion of molecules and their interactions with the surrounding environment, such as water molecules or biological macromolecules. arxiv.org For a molecule like this compound, key intermolecular interactions would include hydrogen bonding, halogen bonding, and π-π stacking. The two amino groups are potent hydrogen bond donors, while the pyrimidine ring nitrogen atoms act as acceptors. The fluorine atoms, with their high electronegativity, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Computational studies on similar fluorinated heterocycles have shown that fluorine substitution can significantly influence the electronic and conformational properties of the molecule. researchgate.netnih.gov For instance, the introduction of fluorine can alter the pKa of the amino groups and the nitrogen atoms in the pyrimidine ring, thereby modulating the strength and directionality of hydrogen bonds. Furthermore, the C-F bond can act as a weak hydrogen bond acceptor.

A hypothetical MD simulation of this compound in an aqueous solution would likely reveal a dynamic hydration shell with water molecules forming hydrogen bonds with the amino groups and pyrimidine nitrogens. The stability and geometry of these interactions could be quantified through radial distribution functions and hydrogen bond analysis.

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Atoms in this compound | Potential Interacting Partners |

| Hydrogen Bonding | Amino groups (-NH2) as donors | Water, protein backbone/side chains |

| Pyrimidine ring nitrogens as acceptors | Water, protein side chains | |

| Halogen Bonding | Fluorine atoms as halogen bond donors | Electron-rich atoms (e.g., oxygen, nitrogen) |

| π-π Stacking | Pyrimidine ring | Aromatic residues in proteins (e.g., Phe, Tyr, Trp) |

Molecular Recognition and Ligand Design Principles via Computational Methods

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein. nih.gov While specific docking studies for this compound against a wide array of receptors are not publicly available, general principles can be inferred from studies on other diaminopyrimidine derivatives. nih.govresearchgate.net

The 2,4-diaminopyrimidine (B92962) scaffold, a core component of the title compound, is a well-established "hinge-binder" motif in kinase inhibitors. nih.gov The two amino groups can form crucial bidentate hydrogen bonds with the backbone of the kinase hinge region. The fluorine atoms at the 2 and 5 positions of this compound would likely occupy specific pockets within the ATP-binding site, potentially forming favorable interactions with amino acid residues. The difluoro substitution could enhance binding affinity and selectivity compared to non-fluorinated analogues.

A hypothetical docking study of this compound into a generic kinase active site would likely show the diaminopyrimidine core forming hydrogen bonds with the hinge region. The orientation of the difluorophenyl ring would be crucial for determining selectivity, with the fluorine atoms potentially engaging in halogen bonds or hydrophobic interactions.

Table 2: Illustrative Docking Scores of Diaminopyrimidine Derivatives in Kinase Active Sites (Hypothetical)

| Compound | Target Kinase | Predicted Docking Score (kcal/mol) | Key Interactions |

| 2,4-Diaminopyrimidine | Generic Kinase | -7.5 | H-bonds with hinge region |

| This compound | Generic Kinase | -8.2 | H-bonds with hinge, halogen bonds from fluorine |

| Known Kinase Inhibitor | Generic Kinase | -9.0 | Multiple H-bonds and hydrophobic interactions |

Note: These are hypothetical values for illustrative purposes.

Computational methods are instrumental in elucidating Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. researchgate.net For this compound, computational SAR studies would aim to understand how modifications to its structure affect its binding affinity to a particular target.

A common approach involves creating a library of virtual analogues by modifying the parent structure and then using docking or other scoring methods to predict their activity. For instance, one could computationally explore the effect of moving the fluorine atoms to different positions on the pyrimidine ring or replacing them with other halogen atoms. The amino groups could also be substituted to explore additional interactions with the target protein.

Computational SAR studies on other diaminopyrimidine series have demonstrated the importance of the substitution pattern on the pyrimidine ring for activity and selectivity. nih.gov The insights gained from such studies can guide the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Fluorinated Pyrimidine Diamines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. openrepository.com These models are built using calculated molecular descriptors that encode information about the steric, electronic, and hydrophobic properties of the molecules.

For a class of compounds like fluorinated pyrimidine diamines, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. The model would be built using a training set of compounds with known activities and then validated using a test set.

A recent study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors developed robust QSAR models using multiple linear regression (MLR) and artificial neural network (ANN) methodologies. openrepository.com The models revealed that descriptors related to the electronic and topological properties of the molecules were important for predicting activity. Such approaches could be applied to this compound and its analogues to guide the design of new, more potent inhibitors.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Fluorinated Pyrimidine Diamines

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity |

| Topological | Wiener Index, Kier & Hall indices | Connectivity and branching |

These computational approaches provide a powerful framework for understanding and predicting the behavior of this compound. While direct computational studies on this specific molecule may be limited, the principles derived from related systems offer valuable guidance for its future development and application in various scientific fields.

Supramolecular Chemistry and Self Assembly of 2,5 Difluoropyrimidine 4,6 Diamine

Hydrogen Bonding Motifs and Networks

Hydrogen bonding is a primary directional force in the self-assembly of pyrimidine (B1678525) derivatives. In substituted pyrimidinones, N–H···O and C–H···O interactions are predominant, with N–H···O bonds having an average energy of approximately -16.55 kcal mol⁻¹ acs.orgsemanticscholar.orgnih.gov. For 2,5-Difluoropyrimidine-4,6-diamine, the amine groups (-NH₂) serve as excellent hydrogen bond donors, while the ring nitrogen atoms are effective acceptors. This arrangement facilitates the formation of robust and directional intermolecular connections.

Recent studies on other diaminopyrimidine salts have consistently shown the formation of a characteristic R²₂(8) homosynthon, where two molecules are linked by N-H···N hydrogen bonds mdpi.com. It is highly probable that this compound would also exhibit this primary hydrogen bonding motif, forming dimeric structures that can then further assemble into more extended networks.

The fluorine atoms at the 2 and 5 positions of the pyrimidine ring significantly influence the supramolecular assembly. While fluorine is not a strong hydrogen bond acceptor, C-H···F interactions are known to play a role in crystal packing mdpi.comrsc.org. More significantly, the high electronegativity of fluorine can modulate the electronic properties of the pyrimidine ring, affecting the strength of other hydrogen bonds.

The interactions involving organic fluorine are crucial in guiding crystal structures. These can include C–F···H–C and type II C–F···F–C interactions, which, although weak, are significant in the absence of stronger hydrogen bonds rsc.org. The presence of fluorine can also lead to C-F···π interactions, further directing the three-dimensional arrangement of the molecules in the solid state nih.gov. The interplay between the strong N-H···N hydrogen bonds from the amine groups and the weaker, but influential, interactions involving the fluorine atoms is expected to direct the self-assembly into well-defined architectures.

Computational methods are invaluable for predicting and understanding the non-covalent interactions that govern supramolecular assembly, especially in the absence of experimental crystal structures rsc.orgresearchgate.net. Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to calculate the energies and characterize the nature of various intermolecular interactions, including hydrogen and halogen bonds acs.orgsemanticscholar.orgnih.gov.

Table 1: Predicted Intermolecular Interaction Energies for this compound Based on Analogous Systems

| Interaction Type | Donor | Acceptor | Predicted Energy (kcal/mol) |

| Hydrogen Bond | N-H (Amine) | N (Pyrimidine Ring) | -15 to -20 |

| Hydrogen Bond | C-H (Ring) | F (Substituent) | -1 to -5 |

| Halogen Bond | C-F | N (Amine/Ring) | -2 to -6 |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | -5 to -10 |

Note: These values are estimations based on computational studies of similar fluorinated and nitrogen-containing heterocyclic compounds.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyrimidine Diamine Ligands

The nitrogen atoms of the pyrimidine ring and the exocyclic amine groups in this compound make it an excellent candidate for use as a ligand in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers rsc.orgsemanticscholar.orgresearchgate.netnih.govnih.gov. The geometry and connectivity of such linkers are crucial in determining the final topology of the framework rsc.orgsemanticscholar.orgresearchgate.net.

The synthesis of metal complexes with pyrimidine-derived ligands often involves the reaction of the ligand with a metal salt in a suitable solvent system, sometimes under solvothermal conditions mdpi.commdpi.com. The choice of metal ion and reaction conditions can influence the dimensionality and structure of the resulting coordination polymer mdpi.com. The fluorine substituents on the pyrimidine ring can enhance the stability and modify the electronic properties of the resulting MOF, potentially leading to improved performance in applications such as gas storage and separation nih.gov.

The design principles for MOFs often rely on the use of rigid, multitopic linkers to create porous and stable frameworks. This compound can act as a ditopic or potentially a tritopic linker, coordinating to metal centers through its ring and amine nitrogens. The fluorinated nature of the ligand can also introduce hydrophobicity into the framework, which can be advantageous for certain applications semanticscholar.orgnih.gov.

In analogous systems, pyrimidine-based ligands have been shown to form a variety of structural motifs, from one-dimensional chains to complex three-dimensional networks nih.govmdpi.com. The specific coordination mode of the ligand (e.g., monodentate, bidentate, bridging) and the coordination geometry of the metal ion are key factors that determine the final architecture mdpi.comfrontiersin.org.

Table 2: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Mode | Coordinating Atoms | Potential Resulting Structure |

| Monodentate | One Ring Nitrogen | Discrete Complex or 1D Chain |

| Bidentate Chelating | One Ring Nitrogen and Adjacent Amine Nitrogen | Discrete Complex |

| Bidentate Bridging | Two Ring Nitrogens or a Ring and Amine Nitrogen | 1D, 2D, or 3D Polymer |

| Tridentate Bridging | Two Ring Nitrogens and One Amine Nitrogen | 2D or 3D Framework |

Host-Guest Chemistry and Encapsulation Phenomena

The formation of well-defined cavities and channels in the supramolecular assemblies of this compound, particularly in MOFs, opens up possibilities for host-guest chemistry and the encapsulation of smaller molecules dntb.gov.uawustl.edunih.govbindingdb.orgresearchgate.net. The size, shape, and chemical nature of these cavities are determined by the structure of the supramolecular host.

The fluorinated interior of a potential host structure could lead to preferential binding of other fluorinated molecules, a phenomenon known as the "fluorous effect" wustl.edu. This selectivity could be exploited for applications in separation and sensing. Computational modeling can be employed to predict the binding affinities of different guest molecules within a host framework, providing insights into the thermodynamics of the host-guest interactions wustl.edunih.govresearchgate.netchemrxiv.org.

Molecular cages, a class of host molecules, can be designed to encapsulate specific guests nih.govdntb.gov.uaacs.orgresearchgate.netnih.gov. While there are no specific reports of this compound forming such cages on its own, its use as a building block in larger, cage-like supramolecular structures or MOFs is a plausible area of future research. The encapsulation of guest molecules can lead to their stabilization or alter their chemical reactivity, offering potential applications in catalysis and drug delivery nih.gov.

Research on the Not Found in Current Scientific Literature

An extensive review of published scientific literature reveals a notable absence of research specifically detailing the supramolecular chemistry and self-assembly of this compound. Despite its potential as a building block in crystal engineering and supramolecular chemistry due to its hydrogen bonding capabilities and aromatic nature, there is no available data on its interactions with macrocyclic host molecules, the formation of inclusion complexes, its behavior in self-assembled monolayers, or its role in dynamic covalent and non-covalent assemblies.

Efforts to locate research pertaining to the specific outline provided—covering interactions with macrocyclic hosts, formation of inclusion complexes, self-assembled monolayers, and dynamic assemblies—did not yield any relevant studies. The current body of scientific work on pyrimidine derivatives focuses on other substituted pyrimidines, and the unique properties that the 2,5-difluoro substitution might impart on the supramolecular behavior of 4,6-diaminopyrimidine (B116622) have not been explored in the available literature.

Consequently, a detailed article on the supramolecular chemistry and self-assembly of this compound, as per the requested structure, cannot be generated at this time due to the lack of foundational research and experimental data.

Derivatives and Analogues of 2,5 Difluoropyrimidine 4,6 Diamine: Structure Reactivity Relationships

Systematic Modification of Pyrimidine (B1678525) Ring Substituents

The strategic placement of fluorine atoms on the pyrimidine ring significantly influences the molecule's chemical properties. The synthesis of positional isomers allows for a detailed investigation into how these substitution patterns affect reactivity.

Synthesis of Positionally Isomeric Fluorinated Pyrimidine Diamines

The synthesis of fluorinated pyrimidine diamines can be approached through several established routes in heterocyclic chemistry. While specific literature detailing the synthesis of all positional isomers of difluoropyrimidine diamine is not abundant, general methods can be applied. A common strategy involves the construction of the pyrimidine ring from appropriate building blocks, such as in the Pinner synthesis, or by modifying a pre-existing pyrimidine core.

For instance, the synthesis could start from a difluorinated dicarbonyl compound or a related precursor which is then condensed with a source of amidine. Alternatively, a dihydroxypyrimidine could undergo fluorination, followed by the introduction of amino groups. A more common approach involves the nucleophilic substitution of more reactive halogen atoms, like chlorine, from a dichloropyrimidine precursor. For example, the mono- and di-amination of 4,6-dichloropyrimidine (B16783) is a known process, which could be adapted for fluorinated analogues. nih.gov

Table 1: Potential Synthetic Routes to Isomeric Difluoropyrimidine Diamines

| Isomer Target | Potential Precursor | Key Reaction Type | General Description |

|---|---|---|---|

| 2,5-Difluoro-pyrimidine-4,6-diamine | 2,4,6-Trifluoro-5-nitropyrimidine | Nucleophilic Aromatic Substitution | Sequential substitution of fluorine at C4 and C6 with ammonia (B1221849), followed by reduction of the nitro group. |

| 4,5-Difluoro-pyrimidine-2,6-diamine | Malononitrile (B47326) derivative | Ring-forming condensation | Condensation of a fluorinated malononitrile derivative with formamidine (B1211174) or a similar reagent. |

| 2,4-Difluoro-pyrimidine-5,6-diamine | 2,4-Difluoro-5-nitropyrimidine-6-one | Multi-step synthesis | Conversion of the 6-oxo group to an amine and subsequent reduction of the 5-nitro group. |

Impact of Fluorine Substitution Pattern on Reactivity

The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms. The addition of strongly electronegative fluorine atoms further depletes the ring of electron density. This has a profound effect on its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The positions most activated towards nucleophilic attack are C2, C4, and C6, as they are ortho or para to the ring nitrogens. slideshare.net Fluorine atoms at these positions act as excellent leaving groups in SNAr reactions, despite the high strength of the C-F bond, because the highly electronegative pyrimidine ring can stabilize the negative charge in the Meisenheimer intermediate. Therefore, isomers with fluorine at the 2, 4, or 6 positions are expected to be highly reactive towards nucleophiles like amines, alkoxides, and thiolates.

Electrophilic Aromatic Substitution: The pyrimidine ring is strongly deactivated towards electrophilic attack. If a reaction were to occur, it would preferentially take place at the C5 position, which is the most electron-rich carbon. slideshare.net Fluorine substitution at any position would further deactivate the ring, making electrophilic substitution extremely difficult.

Acidity/Basicity: The electron-withdrawing nature of both the pyrimidine nitrogens and the fluorine atoms significantly reduces the basicity of the amino groups. This makes them less prone to protonation and can affect their nucleophilicity in certain reactions.

Amino Group Derivatization and Functionalization

The two primary amino groups of 2,5-Difluoropyrimidine-4,6-diamine are key handles for building more complex molecular architectures through various derivatization reactions.

Formation of Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The amino groups can be readily acylated or converted into urea and thiourea linkages, which are important functional groups in medicinal chemistry for establishing hydrogen bond interactions with biological targets. nih.gov

Amides: Reaction of the diamine with acyl chlorides or anhydrides in the presence of a non-nucleophilic base would yield the corresponding di-amide derivatives. The reaction conditions can often be tuned to achieve mono- or di-substitution. researchgate.netmdpi.com

Ureas: Symmetrical or unsymmetrical ureas can be synthesized by reacting the diamine with isocyanates. organic-chemistry.org For example, reaction with two equivalents of an aryl isocyanate would produce a bis(arylurea) derivative. The synthesis can also be achieved using safer phosgene (B1210022) alternatives like N,N'-carbonyldiimidazole (CDI), which first activates the amine for subsequent reaction with another amine. nih.gov

Thioureas: Analogous to urea formation, thioureas are formed through the reaction of the diamine with isothiocyanates.

Table 2: General Conditions for Amino Group Derivatization

| Derivative | Reagent | General Conditions |

|---|---|---|

| Amide | Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine (B92270), Et3N), Room Temperature |

| Urea | Isocyanate (R-NCO) | Aprotic solvent (e.g., DMF, DMSO), Room Temperature or gentle heating |

| Thiourea | Isothiocyanate (R-NCS) | Aprotic solvent (e.g., Ethanol (B145695), DMF), Reflux |

Schiff Base Formation and Macrocyclization

The primary amino groups of this compound can undergo condensation with carbonyl compounds to form imines, also known as Schiff bases. researchgate.net When a dicarbonyl compound, such as a dialdehyde (B1249045), is used, a [2+2] macrocyclization can occur, leading to the formation of large, cyclic structures.

This process typically involves the reaction of two molecules of the diamine with two molecules of a dialdehyde, often templated by a metal ion. nih.gov The resulting macrocyclic Schiff bases are versatile ligands in coordination chemistry and can be subsequently reduced to form more flexible macrocyclic polyamines. The geometry of the dialdehyde and the substitution pattern on the pyrimidine ring are critical factors in directing the outcome of the macrocyclization.

Comparative Studies with Pyrimidine Diamine Scaffolds Possessing Different Halogens

Replacing fluorine with other halogens, such as chlorine, allows for a comparative analysis of structure-reactivity relationships. The principles of nucleophilic aromatic substitution are central to this comparison.

In SNAr reactions on electron-deficient heteroaromatic rings, the bond strength of the carbon-halogen bond (C-F > C-Cl) is less critical than the ability of the ring to stabilize the intermediate and the electronegativity of the halogen, which influences the electrophilicity of the carbon atom.

Reactivity in SNAr: While the C-F bond is stronger, the extreme electronegativity of fluorine makes the attached carbon atom highly electrophilic. In many activated systems, fluoride (B91410) is a better leaving group than chloride. However, in other cases, the C-Cl bond is more readily cleaved. For example, studies on 4,6-dichloropyrimidine show that it readily undergoes sequential nucleophilic substitution with amines. nih.gov A direct comparison would likely show that 4,6-difluoropyrimidine (B1295327) is more reactive towards nucleophilic displacement than 4,6-dichloropyrimidine under similar conditions.

Synthetic Utility: Chlorinated pyrimidines are often cheaper and more readily available starting materials. The substitution of chlorine can sometimes be more selective and easier to control than that of fluorine. For instance, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are well-established for aryl chlorides but can be more complex with aryl fluorides. Research on 7-azaindenoisoquinolines has shown that replacing a nitro group with either chlorine or fluorine can lead to potent cytotoxic agents, indicating that both halogens can effectively modulate electronic properties for a desired biological outcome. nih.gov

Table 3: Comparison of Fluoro- vs. Chloro-Substituted Pyrimidines

| Property | Fluorinated Pyrimidine | Chlorinated Pyrimidine |

|---|---|---|

| C-Halogen Bond Strength | Higher | Lower |

| Electrophilicity of Carbon | Very High | High |

| Leaving Group Ability in SNAr | Often better than chloride | Good, but can be slower than fluoride |

| Availability/Cost | Often more expensive | Generally cheaper and more available |

| Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | More challenging | Well-established |

Differential Reactivity of Fluoro vs. Chloro Analogues